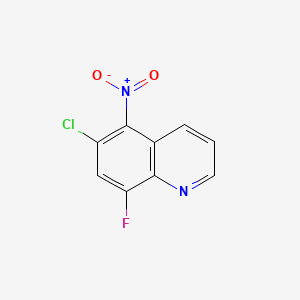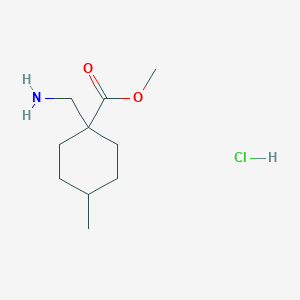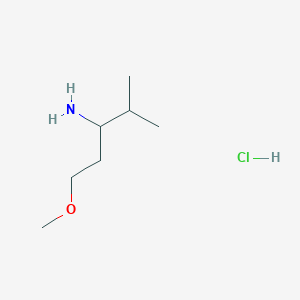
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring, an oxo group at the 2-position, and a tert-butyl ester group attached to the acetyl side chain
Preparation Methods
The synthesis of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-oxo-1,2-dihydropyridine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated pyridine derivative is then reacted with tert-butyl bromoacetate in the presence of a base to form the desired compound .
Chemical Reactions Analysis
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and oxo group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound has a bromine atom instead of iodine and exhibits similar reactivity but different biological activity.
Tert-butyl 2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound has a chlorine atom and is used in similar applications but with distinct properties.
Tert-butyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound has a fluorine atom and is often used in medicinal chemistry for its unique electronic properties.
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity compared to its halogenated counterparts.
Properties
Molecular Formula |
C11H14INO3 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl 2-(5-iodo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)7-13-6-8(12)4-5-9(13)14/h4-6H,7H2,1-3H3 |
InChI Key |
BDZMOWLHGFADLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=CC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
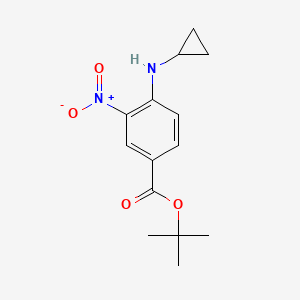
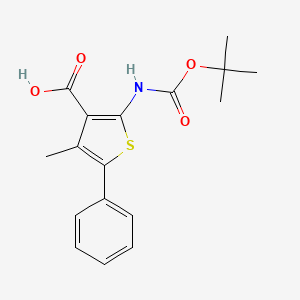
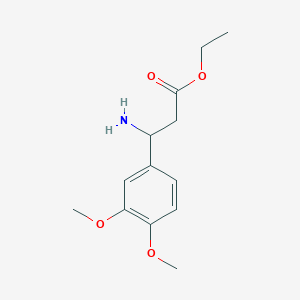
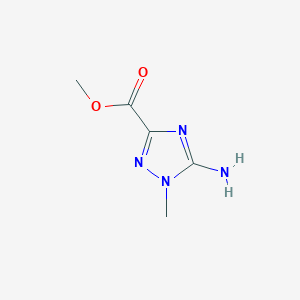
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)


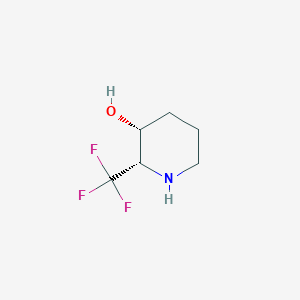
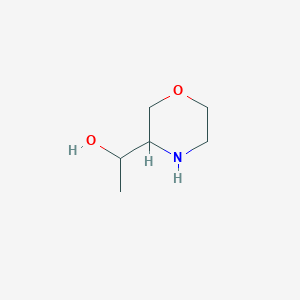
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
